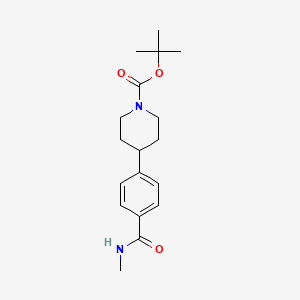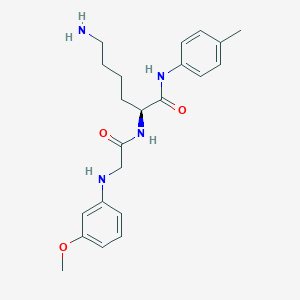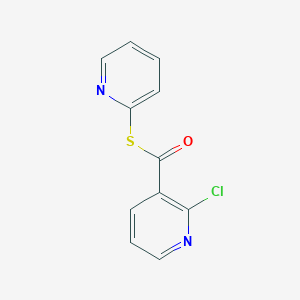
2-Amino-7-methoxy-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-methoxy-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a methoxy group, and a phenyl group attached to a quinoline core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-methoxy-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the amino or methoxy positions.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 2-Amino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenyl group may enhance the compound’s hydrophobic interactions, increasing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-7-methoxy-3-methylquinoline hydrochloride: Similar structure but with a methyl group instead of a phenyl group.
2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride: Contains a chloro group and a methyl group in addition to the phenyl group.
2-Amino-6-bromo-3-phenylquinoline hydrochloride: Contains a bromo group instead of a methoxy group.
Uniqueness
2-Amino-7-methoxy-3-phenylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, while the phenyl group enhances its hydrophobic interactions, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
1170220-26-4 |
|---|---|
Molekularformel |
C16H15ClN2O |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
7-methoxy-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13;/h2-10H,1H3,(H2,17,18);1H |
InChI-Schlüssel |
BECMTIPVXAHBLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)

![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)

![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)

![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)
